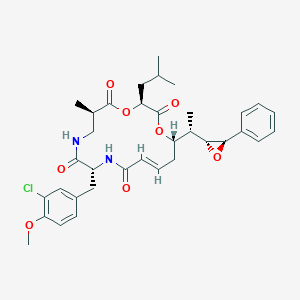

Cryptophycin 1

Übersicht

Beschreibung

Cryptophycins are a family of macrolide molecules that are potent cytotoxins. They were originally discovered in cyanobacteria of the genus Nostoc in 1990 . Cryptophycins are members of the depsipeptide family and have been studied for their potential antiproliferative properties, making them useful in developing chemotherapy . These compounds were initially patented as antifungal agents and later identified as microtubule inhibitors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cryptophycins can be synthesized through chemical and chemoenzymatic methods. The total synthesis of cryptophycins involves the assembly of four building blocks, namely units A–D . The synthesis typically includes steps such as coupling reactions, protection and deprotection of functional groups, and cyclization . For example, the Sih synthesis uses the Hawaii route for assembling the C-D unit, followed by coupling with unit B in the presence of DCC, 1-hydroxybenzotriazole, and Hünig’s base in THF .

Industrial Production Methods: The chemoenzymatic synthesis involves the use of non-ribosomal peptide synthetase modules to form ester bonds, which can be optimized for large-scale production .

Analyse Chemischer Reaktionen

Reaktionstypen: Cryptophycine unterliegen verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Epoxidierung von Cryptophycin-4 unter Bildung von Cryptophycin-2 mit einer P450-Epoxidase . Diese Reaktion ist regio- und stereospezifisch und unterstreicht die Substrattoleranz und Kooperativität des Enzyms .

Häufige Reagenzien und Bedingungen:

Oxidation: P450-Epoxidase wird für die Epoxidierung von Cryptophycin-4 verwendet.

Reduktion: Spezifische Reduktionsmittel können verwendet werden, um funktionelle Gruppen innerhalb der Cryptophycinstruktur zu modifizieren.

Substitution: Verschiedene Nukleophile können eingeführt werden, um bestimmte funktionelle Gruppen zu ersetzen und die Eigenschaften der Verbindung zu verändern.

Hauptprodukte:

Cryptophycin-2: Wird durch Epoxidierung von Cryptophycin-4 hergestellt.

Modifizierte Cryptophycine: Verschiedene Analoga können durch Substitutionsreaktionen synthetisiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Cryptophycine haben eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Cryptophycine wurden als potenzielle Antikrebsmittel untersucht, da sie die Zellproliferation hemmen und Apoptose induzieren können.

5. Wirkmechanismus

Cryptophycine sind potente Mikrotubuli-Inhibitoren mit einem Wirkmechanismus, der dem von Vinca-Alkaloiden ähnelt . Sie interagieren mit Tubulin, erschöpfen Mikrotubuli und verhindern die Zellteilung . Dies führt zu einem Zellzyklusarrest in der G2-M-Phase und induziert Apoptose . Cryptophycine sind auch in der Lage, Multiresistenz zu überwinden, da sie weniger anfällig für den P-Glykoprotein-vermittelten Ausstrom sind .

Wirkmechanismus

Cryptophycins are potent microtubule inhibitors with a mechanism of action similar to that of vinca alkaloids . They interact with tubulin, depleting microtubules and preventing cell division . This leads to cell cycle arrest in the G2-M phase and induces apoptosis . Cryptophycins are also capable of overcoming multidrug resistance by being less susceptible to P-glycoprotein-mediated efflux .

Vergleich Mit ähnlichen Verbindungen

Cryptophycine werden mit anderen Mikrotubuli-Inhibitoren wie Vinca-Alkaloiden und Taxanen verglichen:

Taxane: Im Gegensatz zu Taxanen, die Mikrotubuli stabilisieren, depolymerisieren Cryptophycine Mikrotubuli.

Ähnliche Verbindungen:

Vinca-Alkaloide: Vinblastin, Vincristin

Taxane: Paclitaxel, Docetaxel

Cryptophycine sind einzigartig aufgrund ihrer potenten Zytotoxizität, ihrer Fähigkeit, Multiresistenz zu überwinden, und ihrem Potenzial für zielgerichtete Wirkstoffabgabesysteme .

Eigenschaften

IUPAC Name |

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNOPSMXOBPNNV-VVCTWANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046187 | |

| Record name | Cryptophycin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124689-65-2 | |

| Record name | Cryptophycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124689652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptophycin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOPHYCIN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO974V2M5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)